REACTION_CXSMILES
|
[BH4-].[Li+].C[O:4][C:5]([C:7]1[O:8][C:9]2[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12][C:10]=2[N:11]=1)=O>CO.C1COCC1.[NH4+].[Cl-]>[CH3:21][C:18]([O:17][C:15]([N:13]1[CH2:14][C:9]2[O:8][C:7]([CH2:5][OH:4])=[N:11][C:10]=2[CH2:12]1)=[O:16])([CH3:19])[CH3:20] |f:0.1,5.6|
|
Name
|
|
Quantity
|
0.015 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
4,6-dihydro-5H-pyrrolo[3,4-d]oxazole-2,5-dicarboxylic acid 5-(1,1-dimethylethyl) 2-methyl ester
|
Quantity
|
0.064 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1OC2=C(N1)CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CC=2N=C(OC2C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.055 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |